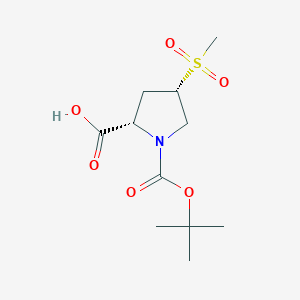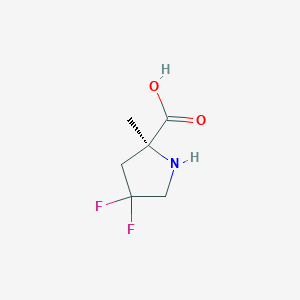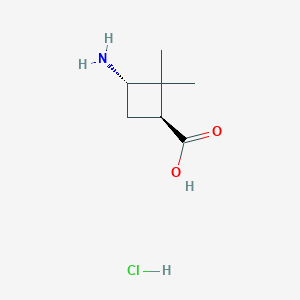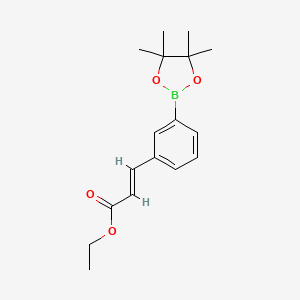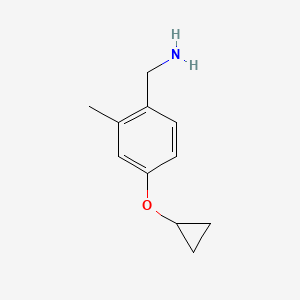
(4-Cyclopropoxy-2-methylphenyl)methanamine
Vue d'ensemble
Description
“(4-Cyclopropoxy-2-methylphenyl)methanamine” is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is typically used for research and development purposes .
Molecular Structure Analysis
The InChI code for “(4-Cyclopropoxy-2-methylphenyl)methanamine” is 1S/C11H15N.ClH/c1-8-6-10 (9-2-3-9)4-5-11 (8)7-12;/h4-6,9H,2-3,7,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(4-Cyclopropoxy-2-methylphenyl)methanamine” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the current data.Applications De Recherche Scientifique
Synthesis and Characterization
- 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound closely related to (4-Cyclopropoxy-2-methylphenyl)methanamine, has been synthesized through a polyphosphoric acid condensation route. This compound was characterized using various spectroscopic techniques like FT-IR, DSC, NMR, and mass spectrometry (Shimoga, Shin, & Kim, 2018).
Chemical Modifications and Applications
- Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been designed as "biased agonists" of serotonin 5-HT1A receptors. This research highlights the potential of modified compounds like (4-Cyclopropoxy-2-methylphenyl)methanamine in developing antidepressant drug candidates due to their ability to preferentially stimulate ERK1/2 phosphorylation (Sniecikowska et al., 2019).
Role in Catalysis
- (4-Phenylquinazolin-2-yl)methanamine, a compound structurally related to (4-Cyclopropoxy-2-methylphenyl)methanamine, has been utilized in the synthesis of N-heterocyclic ruthenium(II) complexes. These complexes have shown efficacy in transfer hydrogenation reactions, highlighting a potential application in catalysis (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Medicinal Chemistry and Drug Design
- In the field of medicinal chemistry, derivatives of (4-Cyclopropoxy-2-methylphenyl)methanamine have been explored for their potential in creating dual serotonin/noradrenaline reuptake inhibitors. These compounds have demonstrated selective pharmacology and metabolic stability, which are key considerations in drug design (Whitlock, Blagg, & Fish, 2008).
Safety And Hazards
The safety information available indicates that “(4-Cyclopropoxy-2-methylphenyl)methanamine” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Propriétés
IUPAC Name |
(4-cyclopropyloxy-2-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-6-11(13-10-4-5-10)3-2-9(8)7-12/h2-3,6,10H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCDVRMJWHRPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropoxy-2-methylphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5aS,8S)-Octahydro-pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid 1,1-dioxide](/img/structure/B1403521.png)

![8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid](/img/structure/B1403523.png)

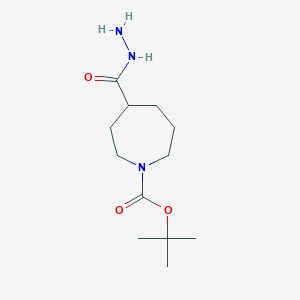
![2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride](/img/structure/B1403526.png)
![Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1403527.png)
![6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one](/img/structure/B1403528.png)

